molecular formula C4H4BrNS B12714794 Thiocyanic acid, 3-bromoallyl ester CAS No. 102367-27-1

Thiocyanic acid, 3-bromoallyl ester

Cat. No.: B12714794
CAS No.: 102367-27-1
M. Wt: 178.05 g/mol
InChI Key: FKXFKGRLGSKMOZ-OWOJBTEDSA-N
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Description

Thiocyanic acid, 3-bromoallyl ester is an organic compound that belongs to the class of thiocyanates Thiocyanates are esters or salts of thiocyanic acid, which have the general structure R−S−C≡N, where R stands for an organic group This compound is characterized by the presence of a thiocyanate group (−SCN) attached to a 3-bromoallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 3-bromoallyl ester can be achieved through several methods. One common approach involves the reaction of 3-bromoallyl alcohol with thiocyanic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the thiocyanate group being introduced via nucleophilic substitution.

Another method involves the use of electrophilic thiocyanation reagents, which can introduce the thiocyanate group into the 3-bromoallyl substrate. This method often requires the use of oxidizing agents to facilitate the reaction.

Industrial Production Methods

Industrial production of thiocyanic acid esters, including the 3-bromoallyl ester, often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 3-bromoallyl ester undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

    Substitution: The bromine atom in the 3-bromoallyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted thiocyanates.

Scientific Research Applications

Thiocyanic acid, 3-bromoallyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of thiocyanic acid, 3-bromoallyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution and addition reactions. The bromine atom in the 3-bromoallyl group can also undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular targets, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, ethyl ester
  • Thiocyanic acid, octyl ester
  • Thiocyanic acid, phenyl ester

Uniqueness

Thiocyanic acid, 3-bromoallyl ester is unique due to the presence of the 3-bromoallyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for further functionalization, making this compound a valuable intermediate in organic synthesis.

Properties

CAS No.

102367-27-1

Molecular Formula

C4H4BrNS

Molecular Weight

178.05 g/mol

IUPAC Name

[(E)-3-bromoprop-2-enyl] thiocyanate

InChI

InChI=1S/C4H4BrNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+

InChI Key

FKXFKGRLGSKMOZ-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/Br)SC#N

Canonical SMILES

C(C=CBr)SC#N

Origin of Product

United States

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